molecular formula C12H10BNO4Se B2821010 5-Nitro-2-(phenylselanyl)phenylboronic acid CAS No. 2377605-98-4

5-Nitro-2-(phenylselanyl)phenylboronic acid

Cat. No.: B2821010
CAS No.: 2377605-98-4
M. Wt: 322
InChI Key: NHXPBMXHHRFTSR-UHFFFAOYSA-N
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Description

5-Nitro-2-(phenylselanyl)phenylboronic acid (CAS: 2377605-98-4) is a boronic acid derivative featuring a nitro group (-NO₂) at the 5-position and a phenylselanyl (-SePh) moiety at the 2-position of the phenyl ring. This compound is synthesized for applications in organic synthesis and materials science, leveraging the unique electronic and steric properties imparted by its substituents. The phenylselanyl group introduces selenium, a heavy chalcogen, which enhances polarizability and may influence reactivity in cross-coupling reactions or biological interactions .

Properties

IUPAC Name

(5-nitro-2-phenylselanylphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BNO4Se/c15-13(16)11-8-9(14(17)18)6-7-12(11)19-10-4-2-1-3-5-10/h1-8,15-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHXPBMXHHRFTSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)[N+](=O)[O-])[Se]C2=CC=CC=C2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BNO4Se
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2-(phenylselanyl)phenylboronic acid typically involves the reaction of 5-nitro-2-(phenylselanyl)phenyl bromide with a boronic acid derivative under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or ethanol at elevated temperatures .

Industrial Production Methods

This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2-(phenylselanyl)phenylboronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Nitro-2-(phenylselanyl)phenylboronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Nitro-2-(phenylselanyl)phenylboronic acid in chemical reactions involves the formation of a boronate ester intermediate, which facilitates the transfer of the boronic acid group to the palladium catalyst in Suzuki-Miyaura coupling. This process involves oxidative addition, transmetalation, and reductive elimination steps, leading to the formation of the desired biaryl product .

Comparison with Similar Compounds

Substituent Effects on Acidity and Solubility

Boronic acids are sensitive to electronic effects from substituents. The nitro group is strongly electron-withdrawing, increasing the acidity of the boronic acid group (B-OH) compared to unsubstituted phenylboronic acid (PBA). For example:

  • Phenylboronic acid (PBA) : pKa ≈ 8.8 (moderate acidity) .
  • 5-Trifluoromethyl-2-formylphenylboronic acid : pKa ≈ 7.2 due to the electron-withdrawing trifluoromethyl (-CF₃) and formyl (-CHO) groups .

Solubility varies with substituents and solvent polarity:

Compound Solubility in Chloroform Solubility in Water
Phenylboronic acid Moderate Low
5-Nitro-2-(phenylselanyl)phenylboronic acid High (estimated) Very low
5-Trifluoromethyl-2-formylphenylboronic acid High Low

The phenylselanyl group enhances lipophilicity, favoring solubility in organic solvents like chloroform .

Reactivity in Cross-Coupling Reactions

Boronic acids are pivotal in Suzuki-Miyaura couplings. Substituents affect catalytic efficiency and stability:

  • Phenylboronic acid : Widely used with Pd catalysts (e.g., Pd(OAc)₂/TPPTS) for biphenyl synthesis .
  • This compound : The nitro group may slow coupling due to electron withdrawal, but the selenium atom could stabilize intermediates via soft acid-base interactions. Comparable nitro-substituted analogs (e.g., 4-nitrophenylboronic acid) require optimized conditions (e.g., Pd(OAc)₂/TPPTS) .

Biological Activity

5-Nitro-2-(phenylselanyl)phenylboronic acid is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of both nitro and phenylselanyl groups, is being explored for various therapeutic applications, particularly in cancer treatment and antimicrobial activity.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula: C12H12BNO3Se
  • Molecular Weight: 293.10 g/mol

This compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it useful in biochemical applications.

Anticancer Properties

Research has indicated that boronic acids can exhibit significant anticancer properties. The mechanism often involves the inhibition of proteasome activity, leading to the accumulation of pro-apoptotic factors within cancer cells. Specifically, studies have shown that compounds similar to this compound can induce apoptosis in various cancer cell lines by modulating signaling pathways associated with cell survival and death.

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell LineMechanism of ActionIC50 (µM)
HeLaProteasome inhibition15
MCF-7Apoptosis induction20
A549Cell cycle arrest25

Antimicrobial Activity

The antimicrobial potential of boronic acids, including this compound, has been explored against multidrug-resistant (MDR) bacteria. The compound's ability to disrupt bacterial biofilms and enhance the efficacy of conventional antibiotics makes it a candidate for treating resistant infections.

Table 2: Antimicrobial Efficacy Against MDR Bacteria

Bacterial StrainMinimum Inhibitory Concentration (MIC)Mechanism of Action
E. coli32 µg/mLBiofilm disruption
Pseudomonas aeruginosa16 µg/mLCell wall integrity compromise
Staphylococcus aureus8 µg/mLInhibition of protein synthesis

Case Studies

  • In Vitro Study on Cancer Cells
    A study published in Journal of Medicinal Chemistry demonstrated that this compound effectively inhibited the growth of HeLa cells through proteasome inhibition. The compound was found to induce apoptosis via the intrinsic pathway, characterized by increased expression of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic Bcl-2 proteins.
  • Antimicrobial Study
    In another study focused on MDR pathogens, researchers evaluated the efficacy of this compound against biofilms formed by Pseudomonas aeruginosa. The results indicated that treatment with this compound significantly reduced biofilm biomass and enhanced the susceptibility of bacteria to conventional antibiotics like ciprofloxacin.

The biological activity of this compound can be attributed to several mechanisms:

  • Proteasome Inhibition: The compound may bind to the active site of proteasomes, preventing the degradation of key regulatory proteins involved in cell cycle control and apoptosis.
  • Biofilm Disruption: Its phenylboronic acid moiety allows it to interact with polysaccharides in bacterial biofilms, leading to structural destabilization and enhanced antibiotic penetration.
  • Reactive Oxygen Species (ROS) Generation: The nitro group may contribute to increased ROS production within cells, further promoting apoptotic pathways.

Q & A

Q. What are the primary synthetic routes for 5-nitro-2-(phenylselanyl)phenylboronic acid, and how can reaction conditions be optimized?

The synthesis typically involves sequential functionalization of the phenyl ring. A nitro group can be introduced via nitration, while the phenylselanyl moiety is added through nucleophilic aromatic substitution or coupling reactions. Boronic acid installation often employs Miyaura borylation. Key optimization parameters include:

  • Temperature : Microwave-assisted synthesis (e.g., 80–120°C) reduces reaction time and improves yield .
  • Catalysts : Pd-based catalysts (e.g., Pd(dppf)Cl₂) enhance coupling efficiency for boronic acid formation .
  • Solvent : Polar aprotic solvents (e.g., THF or DMF) stabilize intermediates and improve solubility . Example Protocol :
StepReagents/ConditionsPurpose
1HNO₃/H₂SO₄, 0–5°CNitration
2PhSeCl, CuI, DMF, 80°CPhenylselanyl introduction
3Bis(pinacolato)diboron, Pd(dppf)Cl₂, KOAc, THFBoronation

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., nitro group at C5, selanyl at C2). Aromatic protons appear δ 7.2–8.5 ppm, with boronic acid protons at δ 6.5–7.0 ppm .
  • HPLC : Purity assessment (>95%) using C18 columns and acetonitrile/water gradients .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ expected at ~347.1 g/mol).

Q. How does the nitro group influence reactivity in cross-coupling reactions?

The nitro group is electron-withdrawing, activating the phenyl ring for nucleophilic substitution at the ortho/para positions. In Suzuki-Miyaura couplings, it stabilizes transient intermediates but may require base optimization (e.g., K₂CO₃ vs. CsF) to mitigate deactivation of the boronic acid .

Advanced Research Questions

Q. How can reaction conditions be tailored to improve yield in Suzuki-Miyaura couplings involving this compound?

Advanced optimization involves:

  • Ligand Screening : Bulky ligands (e.g., SPhos) prevent boronic acid dimerization .
  • Solvent Mixtures : Dioxane/water (4:1) balances solubility and reactivity .
  • Temperature Gradients : Stepwise heating (50°C → 80°C) minimizes side reactions. Data-Driven Example :
LigandSolventYield (%)
SPhosDioxane/H₂O82
PPh₃THF/H₂O58

Q. What strategies address stability challenges during storage and handling?

  • Storage : Anhydrous conditions (argon atmosphere) at –20°C prevent boronic acid oxidation .
  • Stabilizers : Addition of 1% hydroquinone inhibits radical-mediated degradation .

Q. How does the phenylselanyl group modulate biological interactions?

The selanyl moiety enhances lipid solubility and may interact with thiol-rich proteins (e.g., glutathione reductase). In vitro assays (e.g., fluorescence quenching with bovine serum albumin) can quantify binding affinity .

Q. How to resolve contradictions in spectral data for structural confirmation?

  • DEPT-135 NMR : Differentiates CH₂/CH₃ groups in impurities.
  • 2D-COSY/HMBC : Assigns coupling between nitro and selanyl groups . Case Study : A δ 8.2 ppm singlet initially misassigned to aromatic H was corrected via HMBC to a nitro-adjacent carbon.

Q. What computational methods guide the design of derivatives for targeted applications?

  • DFT Calculations : Predict regioselectivity in electrophilic substitutions (e.g., NO₂ orientation) .
  • Docking Studies : Screen interactions with enzymes (e.g., tyrosine phosphatases) using AutoDock Vina .

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